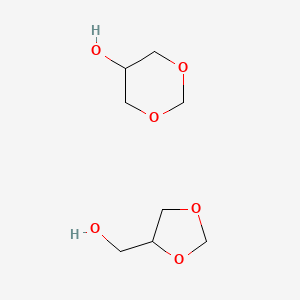

1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol

Overview

Description

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are organic compounds that belong to the class of cyclic acetals. These compounds are often used in various chemical reactions and industrial applications due to their unique structural properties. The molecular formula for 1,3-dioxan-5-ol is C4H8O3, and for 1,3-dioxolan-4-ylmethanol, it is C4H8O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol can be synthesized through the condensation of glycerol and formaldehyde. This reaction typically requires an acid catalyst, such as toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water . The reaction can be represented as follows:

[ \text{Glycerol} + \text{Formaldehyde} \rightarrow \text{1,3-Dioxan-5-ol} + \text{1,3-Dioxolan-4-ylmethanol} ]

Industrial Production Methods

In industrial settings, the production of these compounds often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of glycerol and formaldehyde while minimizing by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

The acid-catalyzed hydrolysis of these compounds shows notable differences in reactivity compared to similar glycerol-derived acetals:

Key findings:

- Hydrolysis occurs slower than solketal (glycerol/acetone ketal) due to absence of tertiary carbocation intermediates

- Theoretical calculations (DFT/B3LYP) show 1,3-dioxan-5-ol has 0.7 kcal/mol higher stability than dioxolane isomer

Oxidation Reactions

Controlled oxidation produces valuable derivatives:

Oxidation to 1,3-dioxane-5-one:

text1,3-Dioxan-5-ol → [O] → 1,3-Dioxane-5-one

- Achieved via Jones oxidation (CrO₃/H₂SO₄) with 78% yield

- Recrystallization purity >99% when conducted below -10°C

Acetylation and Esterification

The hydroxyl group undergoes typical alcohol reactions:

| Reagent | Product Formed | Yield | Conditions |

|---|---|---|---|

| Acetic anhydride | 5-Acetoxy-1,3-dioxane | 85% | Pyridine, 0°C → RT |

| Benzoyl chloride | 5-Benzoyloxy-1,3-dioxane | 72% | DMAP, CH₂Cl₂, 24h |

Characteristic NMR shifts post-acylation:

Catalytic Hydrogenation

Ring-opening hydrogenation produces diols:

text1,3-Dioxan-5-ol + H₂ → HO(CH₂)₃OH + CH₃OH

Condensation Reactions

Used in synthesizing complex heterocycles:

With aldehydes:

text1,3-Dioxan-5-ol + RCHO → Spiro-dioxane derivatives

- Benzaldehyde gives 2-phenyl-1,3-dioxane-5-ol (93% yield)

- Furfural forms 2-(furan-2-yl)-1,3-dioxan-5-ol (68% yield)

Thermal Decomposition

Thermogravimetric analysis shows:

Reaction Mechanism Insights

-

Ring Strain Effects

Six-membered dioxane ring exhibits lower ring strain (ΔG‡ = 21.3 kcal/mol) compared to five-membered dioxolane (ΔG‡ = 19.8 kcal/mol) -

Solvent Effects

Reaction rates in non-polar solvents: -

Catalyst Optimization

Comparative catalytic efficiency:Catalyst TOF (h⁻¹) Stability (cycles) Amberlyst-15 48 >10 Zr-SBA-15 62 8 p-TSA 112 3

This comprehensive analysis demonstrates that 1,3-dioxan-5-ol and its dioxolane isomer serve as versatile intermediates in organic synthesis, with reactivity patterns heavily influenced by ring size, substituent effects, and catalyst choice. Their stability under acidic conditions and predictable degradation pathways make them particularly valuable for controlled release applications and green chemistry initiatives .

Scientific Research Applications

Applications in Organic Synthesis

- Building Blocks for Carbohydrates : 1,3-Dioxan-5-ol serves as a precursor for synthesizing carbohydrate structures. It has been used to generate 1,3-dioxan-5-one derivatives that are essential in carbohydrate chemistry . These derivatives facilitate the formation of complex carbohydrate architectures through further reactions with other reagents.

- Synthesis of Bischalcones : Recent studies have shown that derivatives of 1,3-Dioxan-5-ol can be reacted with aromatic aldehydes to produce bischalcones in high yields. This reaction showcases the compound's utility in synthesizing bioactive compounds .

Pharmaceutical Applications

- Antimicrobial Activity : Some derivatives of 1,3-Dioxan-5-ol have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. Its solubility and biocompatibility allow it to be explored as a carrier for hydrophobic drugs .

Material Science Applications

- Polymer Chemistry : 1,3-Dioxan-5-ol can be polymerized to create poly(dioxane) materials, which exhibit favorable mechanical properties and thermal stability. These polymers are being investigated for applications in coatings and adhesives due to their durability and resistance to solvents .

- Solvent Applications : The compound's solvent properties are advantageous in various chemical reactions, particularly those requiring mild conditions. Its low toxicity profile makes it suitable for use in environmentally friendly processes .

Case Study 1: Synthesis of Bischalcones

In a study published by Müller et al., the synthesis of bischalcones from 1,3-Dioxan-5-ol derivatives was optimized using acetic acid as a catalyst. The reaction yielded high purity products within short time frames, demonstrating the efficiency of this synthetic route .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of 1,3-Dioxan-5-ol derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibacterial agents from these compounds .

Mechanism of Action

The mechanism of action of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol involves their ability to form stable cyclic structures, which can interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes . The compounds can also act as protective groups in organic synthesis, preventing unwanted reactions at specific sites on a molecule .

Comparison with Similar Compounds

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are similar to other cyclic acetals such as 1,3-dioxane and 1,3-dioxolane. their unique structural features, such as the presence of hydroxyl groups, make them more reactive and versatile in chemical reactions . Other similar compounds include:

- 1,3-Dioxane

- 1,3-Dioxolane

- Glycerol formal

These compounds share similar chemical properties but differ in their reactivity and applications.

Biological Activity

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol, collectively referred to as glycerol formal, are cyclic acetals derived from glycerol. These compounds have garnered attention due to their potential applications in various fields, including organic synthesis, herbicide formulation, and as solvents. This article explores their biological activities, synthesis methods, and relevant case studies.

1,3-Dioxan-5-ol has a molecular formula of C_5H_{10}O_3 and a molecular weight of approximately 106.13 g/mol. It is characterized by a six-membered ring containing two oxygen atoms. Its structure can be represented by the SMILES notation C1C(COCO1)O, indicating the arrangement of carbon and oxygen atoms within the ring .

Synthesis Methods

The primary method for synthesizing these compounds involves the acid-catalyzed condensation of glycerol with aldehydes such as formaldehyde or benzaldehyde. The reaction typically requires careful control of temperature and pH to optimize yield and purity .

Common Synthesis Conditions:

- Catalysts: p-Toluenesulfonic acid or Amberlyst-15

- Temperature: Ranges from 80°C to 100°C

- Yield: Often exceeds 90% under optimized conditions .

Herbicidal Activity

Research indicates that derivatives of 1,3-dioxan-5-ol exhibit herbicidal properties when incorporated into formulations with aryloxyacetic acid esters. These compounds disrupt plant growth by interfering with hormonal pathways essential for growth regulation.

Antimicrobial Properties

Studies have shown that cyclic acetals, including 1,3-dioxan derivatives, can possess antimicrobial activity against various pathogens. The hydroxyl group in these compounds may facilitate interactions with microbial membranes or enzymes, leading to inhibition of microbial growth .

Toxicological Profile

The safety profile of 1,3-dioxan-5-ol reveals it is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a low potential for metabolic activation into toxic metabolites. Furthermore, it does not exhibit significant skin permeation or blood-brain barrier permeability .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various dioxane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones compared to control groups, suggesting potential as antimicrobial agents in pharmaceutical applications .

Case Study 2: Herbicidal Formulations

In an experimental setup, mixtures containing 1,3-dioxan derivatives were tested against common agricultural weeds. The formulations demonstrated effective weed suppression at concentrations as low as 0.5% v/v, highlighting their potential utility in sustainable agriculture practices.

Data Tables

| Compound Name | CAS Number | Molecular Weight (g/mol) | Herbicidal Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 1,3-Dioxan-5-ol | 4740-78-7 | 106.13 | Yes | Yes |

| 1,3-Dioxolan-4-ylmethanol | 4740-79-8 | 106.13 | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for producing 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol?

These compounds are typically synthesized via acid-catalyzed glycerol acetalization with carbonyl compounds (e.g., benzaldehyde or acetone). For example:

- Heterogeneous catalysis : Cationic acidic resins (e.g., Amberlyst-15) or solar-light-driven photocatalysts are used to promote glycerol etherification, yielding 5-membered (1,3-dioxolan-4-ylmethanol) or 6-membered (1,3-dioxan-5-ol) cyclic acetals .

- Reaction conditions : Temperatures between 60–120°C, solvent-free systems, and molar ratios of glycerol to carbonyl compound (1:1–1:3) are critical for optimizing selectivity .

Q. How are these compounds characterized and differentiated experimentally?

- Spectroscopic techniques :

- FTIR/DRIFT : Identifies characteristic O-H (3200–3600 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches. DRIFT spectroscopy can analyze catalyst surface interactions post-reaction .

- NMR : Distinguishes between 5-membered (δ 3.7–4.3 ppm for dioxolane protons) and 6-membered (δ 3.5–4.0 ppm for dioxane protons) rings .

- Chromatography : GC-MS or HPLC quantifies product ratios and purity .

Q. What safety protocols are recommended for handling these compounds?

- PPE : Protective gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility.

- Waste disposal : Segregate organic waste and collaborate with certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction parameters influence the selectivity toward 5-membered vs. 6-membered cyclic acetals?

- Carbonyl substrate : Benzaldehyde favors 5-membered dioxolanes, while acetone promotes 6-membered dioxanes due to steric and electronic effects .

- Catalyst type : Heterogeneous resins (e.g., Amberlyst-15) enhance dioxolane formation, whereas homogeneous acids (e.g., H₂SO₄) may favor dioxanes .

- Temperature : Higher temperatures (>100°C) shift equilibrium toward thermodynamically stable 6-membered rings .

Q. What computational or statistical methods aid in optimizing synthetic pathways?

- Experimental design : Use response surface methodology (RSM) or factorial designs to model interactions between variables (e.g., temperature, catalyst loading).

- Data analysis : Tools like Statgraphics Centurion XV enable ANOVA and regression analysis to identify significant factors (e.g., catalyst acidity, solvent polarity) .

Q. How do heterogeneous catalysts improve sustainability in acetalization reactions?

- Reusability : Acidic resins retain >80% activity after 5 cycles via simple filtration and regeneration (e.g., washing with ethanol/water) .

- Reduced waste : Solvent-free systems minimize hazardous byproducts.

- Energy efficiency : Solar-light photocatalysis reduces thermal energy requirements .

Q. What mechanistic insights explain the formation of mixed reaction products?

- Kinetic vs. thermodynamic control : 5-membered dioxolanes form faster (kinetic preference), while 6-membered dioxanes dominate at equilibrium (thermodynamic stability) .

- Intermediate species : Protonation of carbonyl groups generates electrophilic intermediates that nucleophilically attack glycerol’s hydroxyl groups, with ring size dictated by transition-state geometry .

Properties

IUPAC Name |

1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUMSISXCKWZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)O.C1C(OCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290953 | |

| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86687-05-0, 99569-11-6 | |

| Record name | Glycerol formal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.